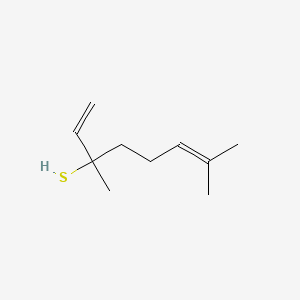
3,7-Dimethylocta-1,6-diene-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-1,6-diene-3-thiol is an organic compound with the molecular formula C10H18S. It is also known by its systematic name, 1,6-octadiene-3-thiol, 3,7-dimethyl-. This compound is characterized by the presence of a thiol group (-SH) attached to a diene structure, which includes two double bonds. It is commonly found in essential oils and has a strong, distinctive odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-1,6-diene-3-thiol can be synthesized through various methods. One common synthetic route involves the reaction of geraniol with thioacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the thiol group being introduced through the substitution of the hydroxyl group in geraniol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants like grapefruit. The compound can be isolated and purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-1,6-diene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated thiols.
Applications De Recherche Scientifique
3,7-Dimethylocta-1,6-diene-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s strong odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances and perfumes due to its distinctive scent.
Mécanisme D'action
The mechanism of action of 3,7-dimethylocta-1,6-diene-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: An alcohol with a similar structure but lacks the thiol group.
Linalool: Another alcohol with a similar structure but different functional groups.
Citral: An aldehyde with a similar diene structure.
Uniqueness
3,7-Dimethylocta-1,6-diene-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This differentiates it from other similar compounds like geraniol and linalool, which do not have the thiol group and thus exhibit different chemical behaviors and applications.
Propriétés
Numéro CAS |
39707-47-6 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-diene-3-thiol |
InChI |
InChI=1S/C10H18S/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |
Clé InChI |
PJZSIZBTDLXGEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


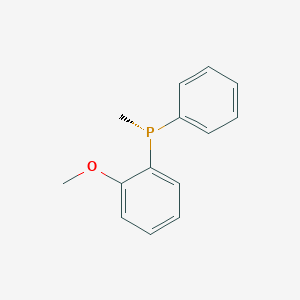
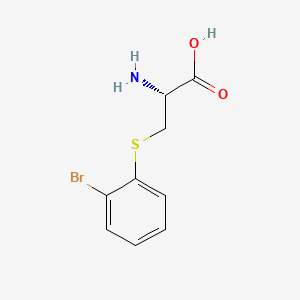
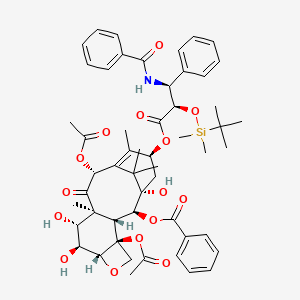
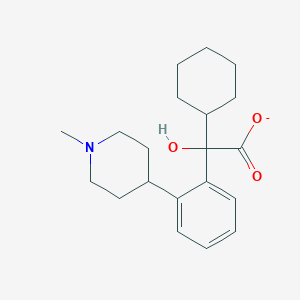


![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
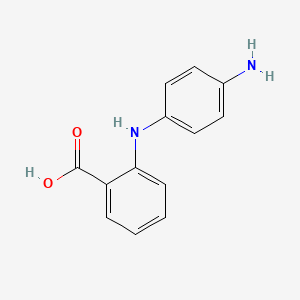
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
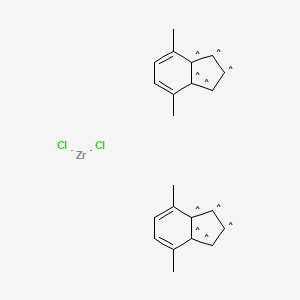
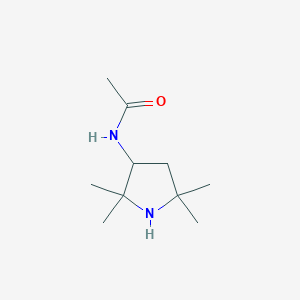
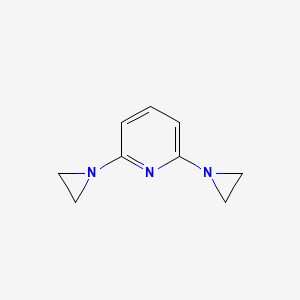
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
